molecular formula C18H20N6O3 B7172678 N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B7172678
M. Wt: 368.4 g/mol
InChI Key: OTSVAZRMLNKGMQ-UHFFFAOYSA-N
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Description

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholine ring, a pyrazole ring, and an oxadiazole ring, all connected to a benzamide core. These structural elements contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c25-18(15-3-1-14(2-4-15)17-19-13-27-22-17)21-16-11-20-24(12-16)6-5-23-7-9-26-10-8-23/h1-4,11-13H,5-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSVAZRMLNKGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the ethyl chain is replaced by morpholine.

    Construction of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving nitrile oxides and hydrazides.

    Coupling to Benzamide: The final step involves coupling the synthesized intermediates to a benzamide core, typically using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the benzamide or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has potential applications as a ligand in biochemical assays. Its ability to interact with various biological targets makes it useful in studying enzyme kinetics and receptor binding.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. For example, it may inhibit kinase enzymes by binding to their ATP-binding sites, thereby blocking phosphorylation events crucial for cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide
  • N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-thiadiazol-3-yl)benzamide
  • N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

What sets N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-4-(1,2,4-oxadiazol-3-yl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and ability to interact with biological targets, making it a valuable compound in both research and industrial applications.

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